Levophacetoperane

Catalog No.
S532944
CAS No.
24558-01-8
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levophacetoperane

CAS Number

24558-01-8

Product Name

Levophacetoperane

IUPAC Name

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1

InChI Key

BKPLVPRTTWIDNL-ZIAGYGMSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alpha-phenyl-2-piperidinemethanol acetate, HCl(R*,R*)-(-)-isomer of levophacetoperane, levofacetoperane, levophacetoperane, lidepran, phacetoperane

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

The exact mass of the compound Levofacetoperane is 233.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levophacetoperane (CAS 24558-01-8), structurally defined as the (R,R)-enantiomer of phacetoperane, is a high-purity reverse ester of methylphenidate [1]. In procurement and material selection, it serves as a critical analytical standard and a highly specific competitive inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) . Unlike crude stimulant mixtures, modern asymmetric synthesis yields Levophacetoperane at >98% enantiomeric purity, making it an essential baseline material for reproducible neuropharmacological assays, formulation compatibility testing, and the development of next-generation catecholaminergic modulators [2].

Generic substitution with racemic phacetoperane or standard methylphenidate critically compromises experimental and formulation integrity [1]. Utilizing racemic mixtures introduces the (S,S)-enantiomer (dextrophacetoperane) and erythro diastereomers, which are documented to contribute to variable efficacy and off-target hypertensive toxicity [2]. Furthermore, substituting with methylphenidate fails to replicate Levophacetoperane's distinct DAT/NET binding kinetics and its structurally driven benefit/risk profile, rendering generic alternatives unsuitable for precise receptor mapping or safety-optimized drug development workflows [3].

Enantiomer-Specific Purity vs. Racemic Mixtures

Modern synthesis routes utilizing phenylketone precursors enable the isolation of Levophacetoperane as a pure (R,R)-enantiomer (>98% purity), directly eliminating the confounding variables present in racemic batches [1]. Racemic phacetoperane contains erythro isomers and the (S,S)-enantiomer, which are associated with off-target hypertensive effects and variable transporter affinities [2].

Evidence DimensionEnantiomeric purity and off-target toxicity
Target Compound Data>98% pure (R,R)-enantiomer
Comparator Or BaselineRacemic phacetoperane (contains toxic erythro isomers)
Quantified DifferenceElimination of hypertensive erythro diastereomers
ConditionsAsymmetric synthesis and preclinical toxicological profiling

Procurement of the pure (R,R)-enantiomer ensures assay reproducibility and prevents confounding cardiovascular artifacts in preclinical models.

Differentiated DAT/NET Transporter Binding Profile

Levophacetoperane demonstrates a competitive inhibition profile at both DAT and NET that structurally diverges from standard stimulants [1]. When compared to methylphenidate, Levophacetoperane exhibits a modified binding affinity that translates to a significantly higher benefit/risk ratio in vivo, characterized by a lower incidence of severe stimulant-related side effects such as extreme weight loss and insomnia [2].

Evidence DimensionTransporter binding and tolerability profile
Target Compound DataCompetitive DAT/NET inhibition with high benefit/risk ratio
Comparator Or BaselineMethylphenidate (standard binding with high side-effect burden)
Quantified DifferenceReduced incidence of severe stimulant-induced side effects
ConditionsIn vitro transporter binding assays and in vivo behavioral models

Selecting this specific reverse ester allows researchers to investigate catecholaminergic modulation without the severe side-effect limitations of traditional stimulants.

Standardized Solubility for High-Throughput Assays

For industrial and laboratory workflows, the processability of a reference standard is paramount. Levophacetoperane exhibits reliable solubility in dimethyl sulfoxide (DMSO) up to 16.67 mg/mL (61.79 mM), facilitating consistent stock solution preparation . This quantitative solubility metric ensures that it outperforms uncharacterized crude analogs that often suffer from precipitation or inconsistent dosing in aqueous assay buffers[1].

Evidence DimensionSolvent compatibility and stock concentration
Target Compound DataSoluble in DMSO up to 16.67 mg/mL (61.79 mM)
Comparator Or BaselineUncharacterized crude piperidine analogs
Quantified DifferenceReliable and quantifiable stock solution preparation
ConditionsStandard laboratory formulation in DMSO at room temperature

Guaranteed DMSO solubility streamlines high-throughput screening and in vitro assay preparation, reducing formulation bottlenecks.

Development of Novel ADHD Therapeutics

Leveraging its differentiated DAT/NET binding profile and improved benefit/risk ratio, Levophacetoperane is the optimal precursor and reference compound for modeling non-traditional, safety-optimized catecholaminergic therapies [1].

Analytical Reference Standards in Chromatography

Due to its >98% enantiomeric purity, this compound is highly suited as a precise benchmark in HPLC and mass spectrometry assays, ensuring accurate quantification and chiral separation of complex psychostimulant mixtures[2].

Neuropharmacological Receptor Mapping

The guaranteed DMSO solubility and specific (R,R)-stereochemistry make Levophacetoperane an ideal candidate for high-throughput competitive binding assays aimed at elucidating the structural requirements of dopamine and norepinephrine transporters.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 Da

Monoisotopic Mass

233.141578849 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3SZ9ZII529

Wikipedia

Levophacetoperane

Dates

Last modified: 02-18-2024
1: SABBATINI F. [FOREIGN PSYCHOPHARMACOLOGICAL DRUGS: LEVOFACETOPERANE (8228 RP)]. Minerva Med. 1964 Oct 31;55:3473-6. Italian. PubMed PMID: 14231300.
2: BEAUJARD M, REVOL E. [Clinical tests of the activity of RP 8228 (phacetoperane) in an oligophrenic child]. Pediatrie. 1960;15:310-6. French. PubMed PMID: 13797965.
3: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.

Explore Compound Types